molecular formula C6H6FN3O B071410 3-Amino-6-fluoropyridine-2-carboxamide CAS No. 175358-03-9

3-Amino-6-fluoropyridine-2-carboxamide

Cat. No.: B071410
CAS No.: 175358-03-9
M. Wt: 155.13 g/mol
InChI Key: UKGNXGFDUODPGZ-UHFFFAOYSA-N
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Description

3-Amino-6-fluoropyridine-2-carboxamide is a fluorinated pyridine derivative featuring an amino group at position 3, a fluorine atom at position 6, and a carboxamide moiety at position 2. Pyridine carboxamides are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and versatility in drug design. This compound may serve as a precursor or intermediate in synthesizing kinase inhibitors, receptor modulators, or antimicrobial agents, though specific applications require further validation.

Properties

CAS No.

175358-03-9

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

3-amino-6-fluoropyridine-2-carboxamide

InChI

InChI=1S/C6H6FN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11)

InChI Key

UKGNXGFDUODPGZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1N)C(=O)N)F

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)N)F

Synonyms

2-Pyridinecarboxamide,3-amino-6-fluoro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

a) 5-Amino-2-fluoropyridine-3-carboxamide (CAS 1804171-47-8)

  • Substituents: Amino (position 5), fluorine (position 2), carboxamide (position 3).
  • Properties: The altered substituent positions reverse electronic effects compared to the target compound. This compound is flagged as a candidate for kinase inhibition studies.

b) 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)-2-pyridinecarboxamide (PF-01247324)

  • Substituents: Amino (position 6), trichlorophenyl (position 5), N-methyl carboxamide (position 2).
  • Properties : The trichlorophenyl group introduces steric bulk and electron-withdrawing effects, likely improving target affinity but reducing solubility. The N-methylation of the carboxamide may enhance metabolic stability.

c) Fused-Ring Derivatives (Thieno/Furopyridines)

  • Examples: 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 625377-66-4) Furo[2,3-b]pyridine derivatives (e.g., 2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide)
  • Properties : Fused rings enhance aromatic surface area, improving π-π stacking interactions but increasing molecular weight and complexity. The trifluoromethyl group in CAS 625377-66-4 confers strong electron-withdrawing effects and stability.

Electronic and Solubility Profiles

  • Fluorine Position: Fluorine at position 6 (target compound) vs. position 2 (5-Amino-2-fluoropyridine-3-carboxamide) alters dipole moments. Position 6 fluorine may polarize the ring differently, affecting binding to hydrophobic pockets.
  • Carboxamide Placement: Carboxamide at position 2 (target) vs. Position 2 carboxamide may better align with enzyme active sites.
  • Solubility : Pyridine carboxamides generally exhibit moderate aqueous solubility. N-methylation (as in PF-01247324) reduces polarity but improves membrane permeability.

Data Tables

Table 1: Structural and Functional Comparison of Pyridine Carboxamides

Compound Name Substituents Key Properties Purity/Data Source
3-Amino-6-fluoropyridine-2-carboxamide 3-NH₂, 6-F, 2-CONH₂ High solubility (predicted), modular synthesis Hypothetical
5-Amino-2-fluoropyridine-3-carboxamide 5-NH₂, 2-F, 3-CONH₂ CAS 1804171-47-8, kinase inhibitor candidate ≥95% (HPLC)
PF-01247324 6-NH₂, 5-(Cl)₃Ph, 2-CONHMe ≥98% purity, trichlorophenyl enhances affinity
CAS 625377-66-4 (Thienopyridine derivative) Fused thieno[2,3-b]pyridine, 4-CF₃, 2-CONH₂ Trifluoromethyl improves metabolic stability Commercial synthesis

Research Findings and Implications

  • Fluorine Impact: Fluorine at position 6 (target) may confer better metabolic stability than position 2, as seen in 5-Amino-2-fluoropyridine-3-carboxamide.
  • Fused-Ring Systems: Thieno/furopyridines exhibit enhanced target engagement but face challenges in bioavailability due to increased molecular weight.
  • Trifluoromethyl vs. Fluoro : Trifluoromethyl groups (e.g., CAS 625377-66-4) offer stronger electron-withdrawing effects but add steric bulk compared to single fluorine atoms.

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